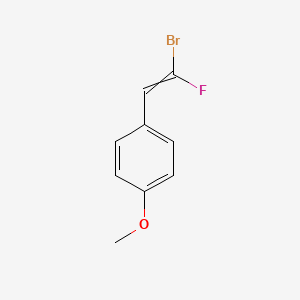
6,7-Dibromo-1,3-dimethyl-2,3-dihydro-1H-perimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-Dibromo-1,3-dimethyl-2,3-dihydro-1H-perimidine is a heterocyclic compound that belongs to the class of perimidines. Perimidines are known for their diverse biological activities and are often used as intermediates in organic synthesis. The presence of bromine atoms at positions 6 and 7, along with methyl groups at positions 1 and 3, makes this compound particularly interesting for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dibromo-1,3-dimethyl-2,3-dihydro-1H-perimidine typically involves the bromination of 1,3-dimethyl-2,3-dihydro-1H-perimidine. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as chloroform or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 6,7-Dibromo-1,3-dimethyl-2,3-dihydro-1H-perimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of debrominated perimidine derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium methoxide or primary amines in polar solvents like ethanol or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or neutral conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
- Substituted perimidines with various functional groups.
- Oxidized derivatives such as quinones.
- Reduced perimidine derivatives with fewer bromine atoms.
Aplicaciones Científicas De Investigación
6,7-Dibromo-1,3-dimethyl-2,3-dihydro-1H-perimidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 6,7-Dibromo-1,3-dimethyl-2,3-dihydro-1H-perimidine involves its interaction with various molecular targets. The bromine atoms and the perimidine ring can interact with biological macromolecules such as proteins and nucleic acids, potentially leading to inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparación Con Compuestos Similares
6,7-Dichloro-1,3-dimethyl-2,3-dihydro-1H-perimidine: Similar structure but with chlorine atoms instead of bromine.
1,3-Dimethyl-2,3-dihydro-1H-perimidine: Lacks the halogen atoms, making it less reactive in certain chemical reactions.
6,7-Dibromo-1,3-dimethyl-1H-perimidine: Similar but without the dihydro component, affecting its reactivity and stability.
Uniqueness: 6,7-Dibromo-1,3-dimethyl-2,3-dihydro-1H-perimidine is unique due to the presence of bromine atoms, which enhance its reactivity and potential for various chemical transformations. The combination of bromine and methyl groups also contributes to its distinct biological activities and applications in research and industry.
Propiedades
Número CAS |
175794-09-9 |
|---|---|
Fórmula molecular |
C13H12Br2N2 |
Peso molecular |
356.06 g/mol |
Nombre IUPAC |
6,7-dibromo-1,3-dimethyl-2H-perimidine |
InChI |
InChI=1S/C13H12Br2N2/c1-16-7-17(2)11-6-4-9(15)12-8(14)3-5-10(16)13(11)12/h3-6H,7H2,1-2H3 |
Clave InChI |
FBJIVNMATZKHCY-UHFFFAOYSA-N |
SMILES canónico |
CN1CN(C2=CC=C(C3=C(C=CC1=C23)Br)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,1'-[(1,3-Diphenyldiboroxane-1,3-diyl)bis(oxy)]dipyrrolidine](/img/structure/B14268228.png)
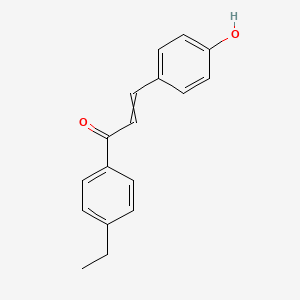
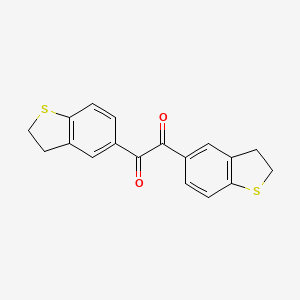
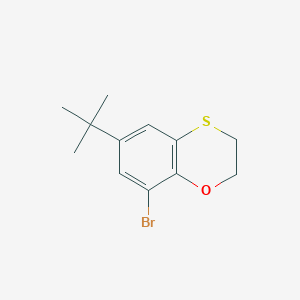
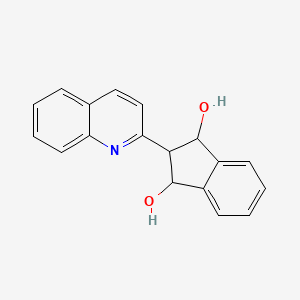
![N-([1,1'-Biphenyl]-2-yl)-3-hydroxynaphthalene-2-carboxamide](/img/structure/B14268260.png)
![{1-[3-Nitro-4-(pentyloxy)phenyl]ethylidene}hydrazine](/img/structure/B14268266.png)
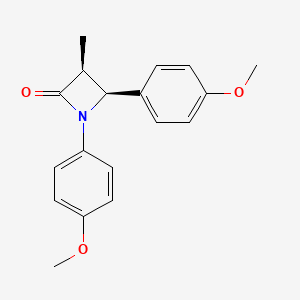
![1-cyclohexene-1-carboxylic acid, 5-[(1-carboxyethenyl)oxy]-6-fluoro-4-hydroxy-3-(phosphonooxy)-, (3R,4S,5S,6R)-](/img/structure/B14268275.png)
![1-{2-[(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Heptadecafluorooctane-1-sulfonyl)amino]ethyl}pyridin-1-ium chloride](/img/structure/B14268288.png)
